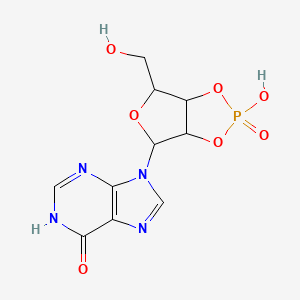
4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazol ist eine heterocyclische Verbindung, die sowohl Azetidin- als auch Pyrazolringe enthält
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine übliche Methode beinhaltet die Aza-Michael-Addition von NH-Heterocyclen mit Methyl-2-(azetidin-3-yliden)acetaten . Das Ausgangsmaterial, (N-Boc-azetidin-3-yliden)acetat, wird aus (N-Boc)azetidin-3-on durch die DBU-katalysierte Horner–Wadsworth–Emmons-Reaktion erhalten . Dieser Zwischenstoff wird dann mit verschiedenen NH-Heterocyclen umgesetzt, um die Zielverbindung zu erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazol sind in der Literatur nicht gut dokumentiert. Die Prinzipien der großtechnischen organischen Synthese, wie z. B. die Optimierung der Reaktionsbedingungen, die Verwendung von kontinuierlichen Durchflussreaktoren und die Reinigungsverfahren, würden für die Hochskalierung der Labor-Synthesemethoden angewendet.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise ihre Reaktivität und Eigenschaften verändert.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Thiole) werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Enzymwechselwirkungen und biologischen Signalwegen.
Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. Polymere oder Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Azetidin- und Pyrazolringe können mit aktiven Zentren interagieren, wodurch die Aktivität des Zielmoleküls möglicherweise gehemmt oder modifiziert wird. Die genauen Signalwege und molekularen Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The azetidine and pyrazole rings can interact with active sites, potentially inhibiting or modifying the activity of the target molecule. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Azetidinone: Diese Verbindungen teilen sich den Azetidinring und sind bekannt für ihre Verwendung in β-Lactam-Antibiotika.
Pyrazolderivate: Verbindungen mit Pyrazolringen werden intensiv auf ihre biologischen Aktivitäten untersucht, darunter entzündungshemmende und krebshemmende Eigenschaften.
Einzigartigkeit
4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazol ist einzigartig durch die Kombination von Azetidin- und Pyrazolringen in einem einzigen Molekül. Diese Doppelringstruktur bietet eine einzigartige Reihe chemischer und biologischer Eigenschaften, die sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C10H17N3O |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
4-(azetidin-3-yloxy)-1-tert-butylpyrazole |
InChI |
InChI=1S/C10H17N3O/c1-10(2,3)13-7-9(6-12-13)14-8-4-11-5-8/h6-8,11H,4-5H2,1-3H3 |
InChI-Schlüssel |
WMDFWMSUVYRTSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C=C(C=N1)OC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12076983.png)
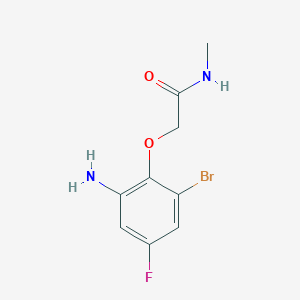
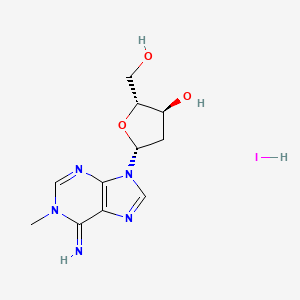
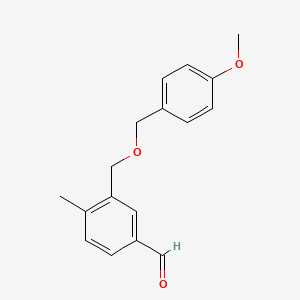

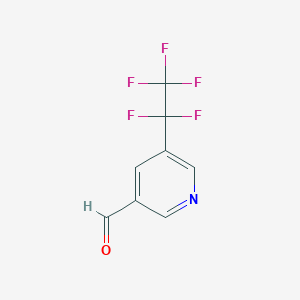




![1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)
